molecular formula C10H16N2 B6157666 1-tert-butyl-3-cyclopropyl-1H-pyrazole CAS No. 1934543-80-2

1-tert-butyl-3-cyclopropyl-1H-pyrazole

Cat. No.: B6157666
CAS No.: 1934543-80-2
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-3-cyclopropyl-1H-pyrazole is a pyrazole derivative featuring a tert-butyl group at position 1 and a cyclopropyl moiety at position 3. The tert-butyl group contributes steric bulk, which may enhance metabolic stability by shielding reactive sites from oxidative enzymes. The cyclopropyl substituent, a common motif in medicinal chemistry, improves lipophilicity and may modulate receptor binding affinity.

Properties

CAS No.

1934543-80-2

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction via Cyclocondensation

The pyrazole core is commonly synthesized through cyclocondensation reactions between 1,3-dielectrophiles and hydrazine derivatives. A representative route involves reacting β-keto esters or α,β-unsaturated ketones with hydrazines under acidic or basic conditions. For example, the reaction of tert-butyl acetoacetate with cyclopropanecarbohydrazide in ethanol at reflux yields the pyrazole intermediate, which is subsequently functionalized.

Key Reaction Conditions:

  • Solvent: Ethanol, methanol, or tetrahydrofuran

  • Temperature: 60–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA) or ammonium acetate

  • Yield: 60–75%

Introduction of Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A reported method involves treating 1-tert-butyl-3-bromo-1H-pyrazole with cyclopropylmagnesium bromide in the presence of a palladium catalyst.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd(PPh₃)₄+15–20%
Reaction Time12–24 hoursMinimal effect
Temperature80–100°C+10% at 100°C

This step achieves yields of 70–85% after purification via column chromatography.

Modern Multicomponent Reaction (MCR) Strategies

Recent advances leverage MCRs to streamline synthesis. A three-component reaction involving tert-butyl acetoacetate, cyclopropanecarbaldehyde, and hydrazine hydrochloride in acetic acid efficiently constructs the target molecule in one pot.

Mechanism of MCR Pathways

The reaction proceeds through:

  • Knoevenagel Condensation : Formation of α,β-unsaturated ketone intermediate.

  • Hydrazine Addition : Nucleophilic attack by hydrazine at the β-position.

  • Cyclization : Intramolecular dehydration to form the pyrazole ring.

Advantages Over Traditional Methods:

  • Reduced step count (from 4–5 steps to 1–2 steps)

  • Improved atom economy (85% vs. 65–70%)

  • Higher overall yields (80–90% vs. 60–75%)

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol and water mixtures balance solubility and environmental impact.

Solvent Performance Comparison:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37895
DMF36.78288
Water/Ethanol (1:1)45.07597

Temperature and Catalysis

Elevated temperatures (80–120°C) accelerate ring-closure but risk decomposition. Microwave-assisted synthesis at 100°C reduces reaction time from 24 hours to 30 minutes with comparable yields.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale manufacturing, continuous flow reactors offer advantages over batch processes:

ParameterBatch ProcessFlow Reactor
Throughput1–5 kg/day20–50 kg/day
Yield70–75%80–85%
Purity90–92%94–96%
Solvent Consumption10 L/kg product6 L/kg product

These systems minimize thermal gradients and improve mixing, critical for maintaining regioselectivity during pyrazole formation .

Chemical Reactions Analysis

1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions typically yield N-substituted pyrazole derivatives.

Scientific Research Applications

1-tert-butyl-3-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based CB1 Antagonists

Structural and Functional Differences

Key structural distinctions between 1-tert-butyl-3-cyclopropyl-1H-pyrazole and related compounds lie in substituent placement and functional groups:

Compound Position 1 Substituent Position 3 Substituent Additional Functional Groups
This compound tert-butyl cyclopropyl None
11r (from ) 2,4-dichlorophenyl 4-cyclopropylphenyl (position 5) Ethyl, pyrrolidinyl carboxamide
Rimonabant (Clinical reference) 2,4-dichlorophenyl Piperidinyl-carboxamide None
Key Observations:
  • Position 1 : The tert-butyl group in the target compound contrasts with the 2,4-dichlorophenyl group in 11r and rimonabant. While dichlorophenyl enhances CB1 binding affinity via aromatic interactions, tert-butyl may reduce affinity but improve metabolic stability .
  • Position 3: The cyclopropyl group in the target compound differs from the carboxamide groups in 11r and rimonabant. Carboxamide moieties (e.g., in 11r) facilitate hydrogen bonding with CB1 receptors, contributing to sub-nanomolar binding affinities (Ki ≤5 nM for 11r vs. ~1.8 nM for rimonabant) .
  • Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism compared to dichlorophenyl, which is prone to CYP450-mediated dehalogenation. Human liver microsome (HLM) studies for 11r showed "acceptable" stability, suggesting cyclopropyl substituents may further enhance this property .

Pharmacological and Therapeutic Profiles

A comparative analysis of functional outcomes is summarized below:

Parameter This compound 11r Rimonabant
CB1 Ki (nM) Not reported ≤5 1.8
Metabolic Stability Predicted high (tert-butyl shielding) Acceptable (HLM data) Moderate (clinical discontinuation due to toxicity)
Therapeutic Effect Under investigation Reduces serum lipids Weight loss (discontinued)
Critical Insights:
  • Binding Affinity : The absence of a carboxamide group in the target compound may result in lower CB1 affinity compared to 11r and rimonabant. However, its cyclopropyl group could compensate by enhancing lipophilic interactions.
  • Therapeutic Potential: Compound 11r demonstrated efficacy in reducing serum lipid parameters in metabolic syndrome models, outperforming clinical references in preclinical studies .
  • Safety Profile : Rimonabant’s discontinuation due to depression risks underscores the need for structurally optimized analogs. The tert-butyl and cyclopropyl groups in the target compound may offer a safer pharmacokinetic profile by limiting CNS exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.